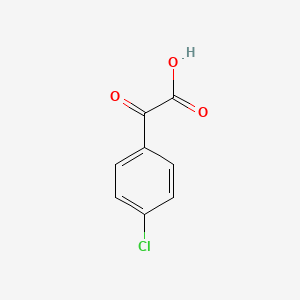

2-(4-Chlorophenyl)-2-oxoacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAXVDMWQCQTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221216 | |

| Record name | Benzeneacetic acid, 4-chloro-alpha-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7099-88-9 | |

| Record name | Benzeneacetic acid, 4-chloro-alpha-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007099889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-chloro-alpha-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPHENYLGLYOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UYN4689MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Chlorophenyl)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)-2-oxoacetic acid, also known as 4-chlorophenylglyoxylic acid, is an organic compound with the chemical formula C₈H₅ClO₃.[1][2] It belongs to the class of α-keto acids, featuring a carboxylic acid group and a ketone functional group adjacent to a 4-chlorophenyl substituent. This unique structure makes it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and workflows for its analysis, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. A summary of its key properties is presented below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 7099-88-9 | [1] |

| Molecular Formula | C₈H₅ClO₃ | [1][2] |

| Molecular Weight | 184.58 g/mol | [3] |

| Physical Form | White to Yellow Solid | [3] |

| Melting Point | Data not available. Experimental determination is recommended. | |

| Boiling Point | Data not available. Experimental determination is recommended. | |

| Solubility | Data on specific solubility values in water and organic solvents is limited. Experimental determination is recommended. | |

| pKa | Data not available. Experimental determination is recommended. | |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data | Source(s) |

| ¹H NMR | Specific spectral data not available in the searched literature. Predicted chemical shifts for the aromatic protons would be in the range of 7.5-8.5 ppm. | |

| ¹³C NMR | Specific spectral data not available in the searched literature. Predicted chemical shifts would include signals for the carboxylic acid carbon (~160-180 ppm), the ketone carbon (~190-200 ppm), and aromatic carbons (~120-140 ppm). | |

| Infrared (IR) Spectroscopy | Specific spectral data not available in the searched literature. Expected characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), a C=O stretch from the ketone (~1680-1700 cm⁻¹), and C-Cl stretch (~1000-1100 cm⁻¹). | |

| Mass Spectrometry (MS) | The monoisotopic mass is 183.99272 Da.[2] Fragmentation patterns would likely involve the loss of CO₂ (44 Da) and CO (28 Da). | [2] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is adapted from established synthetic methodologies for similar compounds.

Synthesis of this compound

Materials:

-

4'-Chloroacetophenone

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Oxidation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4'-chloroacetophenone in a suitable solvent such as a mixture of pyridine and water.

-

Add a solution of sodium carbonate in water to the flask.

-

Heat the mixture to reflux.

-

Slowly add potassium permanganate portion-wise to the refluxing mixture over a period of several hours. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to reflux the mixture until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. This may take several hours.

-

Work-up: Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

-

Combine the filtrate and the washings.

-

If the solution is still colored with permanganate, add a small amount of sodium bisulfite until the color is discharged.

-

Acidification and Extraction: Carefully acidify the clear filtrate with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of this compound should form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as water or an ethanol-water mixture.

-

Alternatively, the acidified aqueous solution can be extracted with diethyl ether. The combined organic extracts are then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.

Safety Precautions: Potassium permanganate is a strong oxidizing agent and should be handled with care. The reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A flowchart of the synthesis and purification process.

Analytical Quality Control Workflow

This diagram outlines a general workflow for the analytical quality control of synthesized this compound.

References

An In-depth Technical Guide to 2-(4-Chlorophenyl)-2-oxoacetic Acid (CAS: 7099-88-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-2-oxoacetic acid, a key chemical intermediate. The document details its physicochemical properties, a robust synthesis protocol, analytical methodologies, and discusses the current landscape of its biological activity, highlighting potential areas for future research.

Compound Identification and Physicochemical Properties

This compound, also known as 4-Chlorophenylglyoxylic acid, is a solid organic compound. Its core structure consists of a phenyl ring substituted with a chlorine atom at the para-position, attached to an alpha-keto acid moiety. This structure makes it a valuable building block in organic synthesis.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 7099-88-9 | |

| Molecular Formula | C₈H₅ClO₃ | [1] |

| Molecular Weight | 184.58 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | (4-chlorophenyl)(oxo)acetic acid, 4-Chlorobenzoylformic acid, 4-Chlorophenylglyoxylic acid, (p-Chlorophenyl)glyoxylic acid | [2] |

| Physical Form | White to Yellow Solid | |

| Storage | Sealed in dry, room temperature | [3] |

| Purity (Typical) | ≥95% | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process: a Friedel-Crafts acylation to form the methyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

References

2-(4-Chlorophenyl)-2-oxoacetic acid molecular weight and formula

An In-depth Technical Guide on 2-(4-Chlorophenyl)-2-oxoacetic acid: Molecular Weight and Formula

This technical guide provides essential information regarding the molecular weight and chemical formula of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound, also known as 4-chlorophenylglyoxylic acid, is a chemical compound with the CAS number 7099-89-9.[1][2][3] It is a solid, typically appearing as a white to yellow substance.[2]

Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for a variety of experimental and theoretical applications, including stoichiometry, reaction kinetics, and molecular modeling.

| Property | Value | Citations |

| Molecular Formula | C8H5ClO3 | [1][2][4] |

| Molecular Weight | 184.58 g/mol | [1][2][4] |

| Monoisotopic Mass | 183.9927217 Da | [3] |

Chemical Structure

The structural arrangement of atoms within the this compound molecule is depicted in the following diagram. This visualization clarifies the connectivity of the atoms and the presence of key functional groups, including a carboxylic acid and a ketone, attached to a 4-chlorophenyl ring.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide on the Solubility of 2-(4-Chlorophenyl)-2-oxoacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-(4-Chlorophenyl)-2-oxoacetic acid in four common laboratory solvents: methanol, ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF). Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for determining its solubility. This includes a detailed experimental protocol and a generalized workflow, as is standard in pharmaceutical and chemical research settings.

Introduction

This compound, also known as 4-chlorophenylglyoxylic acid, is a carboxylic acid derivative containing a ketone group and a chlorophenyl moiety.[1][2][3] Its structural characteristics suggest that it is a polar molecule, which would theoretically make it soluble in polar organic solvents. Understanding the solubility of this compound is a critical first step in various applications, including reaction chemistry, formulation development, and biological assays.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in methanol, ethanol, DMSO, or DMF. The following table is therefore presented as a template for researchers to populate with their own experimentally determined data.

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.04 | 25 | Data not available | Data not available |

| Ethanol | 46.07 | 25 | Data not available | Data not available |

| DMSO | 78.13 | 25 | Data not available | Data not available |

| DMF | 73.09 | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound, such as this compound, in a given solvent. This method, often referred to as the isothermal equilibrium method, is widely accepted in the scientific community.

Materials:

-

This compound (solid)

-

Methanol (analytical grade)

-

Ethanol (analytical grade)

-

Dimethyl Sulfoxide (DMSO, analytical grade)

-

Dimethylformamide (DMF, analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the respective solvent (methanol, ethanol, DMSO, or DMF).

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted solutions using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the respective solvents.

-

Calculate the concentration of the saturated solution based on the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Caption: A generalized workflow for the experimental determination of solubility.

This guide provides a foundational understanding and a practical approach for researchers to determine the solubility of this compound in methanol, ethanol, DMSO, and DMF. The provided protocol and workflow are intended to be adapted to specific laboratory conditions and analytical capabilities.

References

Spectroscopic Profile of 2-(4-Chlorophenyl)-2-oxoacetic Acid: A Technical Guide

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the aromatic ketoacid, 2-(4-Chlorophenyl)-2-oxoacetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound, also known as 4-chlorophenylglyoxylic acid, is a chemical compound of interest in various research and development sectors. Its structural elucidation and characterization are fundamental for its application. This document compiles and presents the available ¹H NMR, ¹³C NMR, and IR spectroscopy data, along with the methodologies for their acquisition.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound provides insights into the proton environment of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.32 | Doublet (d) | 2H | Aromatic protons ortho to the carbonyl group |

| 8.10 | Broad Singlet (br s) | 1H | Carboxylic acid proton (-COOH) |

| 7.53 | Doublet (d) | 2H | Aromatic protons meta to the carbonyl group |

Solvent: CDCl₃

¹³C NMR Spectroscopy Data

| Chemical Shift (δ) ppm (Predicted) | Carbon Atom Assignment |

| 180 - 185 | Carboxylic acid carbonyl carbon (-C OOH) |

| 190 - 200 | Ketone carbonyl carbon (-C =O) |

| 135 - 145 | Aromatic carbon attached to the carbonyl group (C-1) |

| 130 - 135 | Aromatic carbons ortho to the carbonyl group (C-2, C-6) |

| 128 - 130 | Aromatic carbons meta to the carbonyl group (C-3, C-5) |

| 138 - 142 | Aromatic carbon attached to the chlorine atom (C-4) |

IR Spectroscopy Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its functional groups. The following table outlines the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) (Expected) | Functional Group | Vibrational Mode |

| 3500 - 2500 (broad) | O-H | Stretching (in carboxylic acid) |

| 1720 - 1680 | C=O | Stretching (in ketone) |

| 1710 - 1680 | C=O | Stretching (in carboxylic acid) |

| 1600 - 1450 | C=C | Aromatic ring stretching |

| 1320 - 1210 | C-O | Stretching (in carboxylic acid) |

| 850 - 800 | C-H | Aromatic out-of-plane bending (para-substituted) |

| 800 - 600 | C-Cl | Stretching |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

¹H and ¹³C NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: NMR spectra are recorded on a spectrometer operating at a specific frequency for the respective nucleus (e.g., 400 MHz for ¹H, 100 MHz for ¹³C).

-

¹H NMR: A standard single-pulse experiment is typically performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A number of scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is ground to a fine powder using an agate mortar and pestle.

-

Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.

-

The sample and KBr are thoroughly mixed and ground together.

-

The mixture is then transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment is recorded first and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

In-Depth Technical Guide: Mass Spectrometry Analysis of 2-(4-Chlorophenyl)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-(4-Chlorophenyl)-2-oxoacetic acid, also known as 4-chlorophenylglyoxylic acid. This document outlines experimental protocols, data interpretation, and key fragmentation pathways to support research, quality control, and pharmacokinetic studies involving this compound.

Introduction

This compound is a carboxylic acid and a ketone, with a molecular weight of 184.58 g/mol and the chemical formula C8H5ClO3[1][2]. Accurate and sensitive analytical methods are crucial for its quantification and characterization in various matrices. Mass spectrometry, coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), offers the high selectivity and sensitivity required for these analyses. This guide focuses on the principles and practical aspects of applying mass spectrometry to the study of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H5ClO3 | [1][2] |

| Molecular Weight | 184.58 g/mol | [1][2] |

| Monoisotopic Mass | 183.99272 Da | [3] |

| IUPAC Name | This compound | [2] |

Mass Spectrometry Analysis

The mass spectrometric analysis of this compound can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of technique will depend on the sample matrix, required sensitivity, and the specific goals of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of the carboxylic acid. A common approach for carboxylic acids is silylation, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) ester.

3.1.1. Experimental Protocol: GC-MS (Hypothetical)

This protocol is a proposed starting point based on established methods for similar analytes.

-

Sample Preparation (Derivatization):

-

Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile).

-

Cap the vial and heat at 60-70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Parameters:

-

GC System: Agilent 7890B GC or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL (splitless mode)

-

Inlet Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS System: Agilent 5977B MSD or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-450

-

Transfer Line Temperature: 280°C

-

3.1.2. Fragmentation Data (GC-MS)

Based on available GC-MS data for 4-chlorophenylglyoxylic acid, the following characteristic fragment ions are observed[4]:

| m/z | Proposed Fragment |

| 184 | [M]+• (Molecular Ion) |

| 139 | [M - COOH]+• |

| 111 | [C6H4Cl]+ |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the analysis of this compound in complex matrices, often without the need for derivatization. Electrospray ionization (ESI) in negative ion mode is typically preferred for carboxylic acids.

3.2.1. Experimental Protocol: LC-MS/MS (Hypothetical)

This protocol is a proposed starting point based on established methods for the analysis of organic acids.

-

Sample Preparation:

-

For liquid samples (e.g., plasma, urine), perform a protein precipitation by adding 3 volumes of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant and evaporate to dryness under nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

For solid samples, perform a suitable extraction (e.g., solid-liquid extraction with an organic solvent) followed by the steps above.

-

-

LC-MS/MS Parameters:

-

LC System: Waters ACQUITY UPLC I-Class or equivalent

-

Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 2.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

3.2.2. Predicted Quantitative Fragmentation Data (LC-MS/MS)

The following table summarizes the predicted precursor and product ions for Multiple Reaction Monitoring (MRM) analysis. These values are based on the structure of the molecule and common fragmentation patterns of aromatic carboxylic acids.

| Parameter | Value |

| Precursor Ion [M-H]- | m/z 183.0 |

| Product Ions | |

| Product Ion 1 (Quantifier) | m/z 139.0 (Loss of CO2) |

| Product Ion 2 (Qualifier) | m/z 111.0 (Loss of CO2 and CO) |

| Collision Energy (for m/z 139.0) | ~15-20 eV (to be optimized) |

| Collision Energy (for m/z 111.0) | ~25-30 eV (to be optimized) |

Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is a key aspect of its identification and structural confirmation. The proposed fragmentation pathway is illustrated below.

Caption: Proposed ESI(-) fragmentation pathway of this compound.

Experimental Workflow

The general workflow for the analysis of this compound using LC-MS/MS is depicted in the following diagram.

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This technical guide provides a framework for the mass spectrometric analysis of this compound. The provided hypothetical experimental protocols for both GC-MS and LC-MS/MS serve as robust starting points for method development. The characteristic fragmentation patterns, particularly the losses of carbon dioxide and carbon monoxide, are key to the specific and sensitive detection of this analyte. Researchers and drug development professionals can utilize this information to establish and validate analytical methods for their specific applications. It is important to note that the proposed methods may require optimization to suit different sample matrices and instrumentation.

References

Crystal Structure of 2-(4-Chlorophenyl)-2-oxoacetic Acid Remains Elusive in Public Domain

A comprehensive search for the crystal structure and X-ray diffraction (XRD) analysis of 2-(4-Chlorophenyl)-2-oxoacetic acid has revealed a significant gap in publicly available scientific literature and crystallographic databases. Despite its relevance as a chemical intermediate, detailed structural information determined through single-crystal XRD analysis does not appear to be published or deposited in accessible repositories.

Researchers, scientists, and professionals in drug development seeking to understand the solid-state properties of this compound will find a scarcity of empirical data on its three-dimensional atomic arrangement, intermolecular interactions, and powder diffraction patterns. This lack of information precludes an in-depth analysis of its crystalline morphology, polymorphism, and other critical solid-state characteristics that can influence its behavior in various applications.

While general chemical and physical properties of the compound are documented, the specific coordinates of its atoms in the crystalline state, unit cell dimensions, space group, and detailed bond lengths and angles are not available. Consequently, the generation of a comprehensive technical guide or whitepaper with quantitative crystallographic data and detailed experimental protocols for its structure determination is not feasible at this time.

Information Gaps and Future Research

The absence of a determined crystal structure for this compound presents an opportunity for further research. A definitive single-crystal XRD study would provide invaluable insights into its molecular conformation and packing in the solid state. Such a study would involve the following key steps:

-

Synthesis and Purification: Preparation of high-purity this compound.

-

Crystallization: Growing single crystals of sufficient size and quality suitable for X-ray diffraction.

-

X-ray Diffraction Data Collection: Exposing a single crystal to a monochromatic X-ray beam and collecting the diffraction data.

-

Structure Solution and Refinement: Processing the diffraction data to determine the arrangement of atoms within the crystal lattice.

Below is a generalized workflow that would be followed for such a study.

Caption: Experimental workflow for crystal structure determination.

For researchers and drug development professionals, the physical properties derived from the crystal structure are crucial for formulation development, patent applications, and understanding structure-activity relationships. Without this foundational data for this compound, any work relying on its solid-state properties must proceed with caution, and it may be necessary to undertake the crystallographic analysis as a preliminary research step.

It is recommended that interested parties monitor crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) for any future depositions of this structure.

Safe Handling and Storage of 2-(4-Chlorophenyl)-2-oxoacetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of 2-(4-Chlorophenyl)-2-oxoacetic acid (CAS No. 7099-88-9). The information compiled is based on available safety data sheets and general chemical safety principles. It is intended to supplement, not replace, institutional safety protocols and professional judgment.

Chemical and Physical Properties

This compound is a white to yellow solid.[1] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value |

| CAS Number | 7099-88-9 |

| Molecular Formula | C₈H₅ClO₃ |

| Molecular Weight | 184.58 g/mol |

| Physical Form | White to yellow solid[1] |

| Storage Temperature | Room temperature, sealed in a dry environment[1] |

Hazard Identification and Health Effects

This compound is classified as hazardous. The GHS hazard statements indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

| GHS Hazard Classification | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Potential Health Effects:

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: Causes skin irritation, which may include redness, itching, and pain.

-

Eye Contact: Causes serious eye irritation, which can result in redness, pain, and potential damage to the eye.

Safe Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment should be worn at all times when handling this chemical.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended. |

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling and before leaving the laboratory.

-

Remove contaminated clothing and wash it before reuse.

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

-

Incompatible Materials: While specific reactivity data for this compound is limited, it is prudent to avoid contact with strong oxidizing agents and strong bases, as these are known to be incompatible with similar organic acids.

Accidental Release and First Aid Measures

| Situation | Action |

| Spill | Small Spill: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Large Spill: Evacuate the area and prevent entry. Wear appropriate PPE and follow institutional procedures for chemical spill cleanup. |

| Fire | Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols (General Methodologies)

Thermal Stability Assessment

A general approach to assess thermal stability involves techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

-

Principle: TGA measures the change in mass of a sample as a function of temperature, indicating decomposition. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, identifying thermal events like melting and decomposition.

-

General Procedure: A small, accurately weighed sample of the compound is placed in a crucible and heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The instrument records the changes in mass (TGA) or heat flow (DSC) as a function of temperature.

Hydrolytic Stability Assessment

OECD Guideline 111 provides a standardized method for testing hydrolysis as a function of pH.

-

Principle: The substance is dissolved in sterile, buffered aqueous solutions at different pH values (typically 4, 7, and 9) and kept at a constant temperature in the dark.

-

General Procedure: Aliquots of the test solutions are taken at various time intervals and analyzed for the concentration of the remaining test substance using a suitable analytical method (e.g., HPLC). The rate of hydrolysis is then determined.

Photostability Assessment

ICH Guideline Q1B outlines procedures for photostability testing.

-

Principle: The substance is exposed to a defined light source that mimics the spectrum of sunlight.

-

General Procedure: Samples of the solid material and/or solutions in transparent containers are exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A parallel set of samples is kept in the dark as a control. The samples are then analyzed for degradation.

Logical Workflow for Safe Handling and Storage

The following diagram illustrates a logical workflow for the safe management of this compound in a research setting.

Caption: Workflow for the safe handling of this compound.

Occupational Exposure Limits

No specific occupational exposure limit (OEL) for this compound has been established by major regulatory bodies. In the absence of a defined OEL, a conservative approach should be taken to minimize any potential for exposure. This includes the consistent use of the engineering controls and personal protective equipment outlined in this guide. For novel compounds with limited toxicological data, the principles of occupational exposure banding may be applied to establish an internal control limit.[1][2][3]

Conclusion

This compound is a hazardous chemical that requires careful handling and storage. By following the guidelines outlined in this document, researchers and other professionals can minimize the risks associated with its use. It is imperative to always consult the most recent Safety Data Sheet and institutional safety protocols before working with this or any other chemical. The lack of extensive public data on the toxicological and stability profile of this specific compound underscores the need for a cautious and well-informed approach to its management in a laboratory setting.

References

In-Depth Technical Guide to the Material Safety of 2-(4-Chlorophenyl)-2-oxoacetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 2-(4-Chlorophenyl)-2-oxoacetic acid (CAS Number: 7099-88-9). The information is compiled to assist researchers, scientists, and professionals in drug development in the safe handling, storage, and disposal of this compound.

Section 1: Chemical Identification and Physical Properties

| Property | Value | Source |

| Synonyms | 4-Chlorophenylglyoxylic acid, 4-Chlorobenzoylformic acid | [2] |

| CAS Number | 7099-88-9 | [2][3] |

| Molecular Formula | C₈H₅ClO₃ | [2][3] |

| Molecular Weight | 184.58 g/mol | [1][3][4] |

| Physical Form | White to Yellow Solid | [1] |

| Purity | Typically ≥95% | [1][4] |

| Storage Temperature | Room temperature, sealed in a dry environment | [1][4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Section 2: Hazard Identification and Toxicological Data

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] The primary hazards are related to ingestion and contact with skin, eyes, and the respiratory system.

GHS Hazard Classification: [2]

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |

Toxicological Data:

Section 3: Experimental Protocols

Given the hazardous nature of this solid organic acid, strict adherence to safety protocols is mandatory. The following are detailed methodologies for the safe handling and use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following represents the minimum required PPE.

Weighing Protocol for Hazardous Powders

To minimize inhalation exposure and contamination, a specific "tare method" or "weighing by difference" protocol should be followed, preferably within a ventilated enclosure.[5][6][7][8][9]

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and further contamination. The procedure varies for small and large spills.

Section 4: First Aid Measures

Prompt first aid is essential in case of accidental exposure. The following diagram outlines the immediate steps to be taken.

Section 5: Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Disposal:

-

Dispose of this chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

-

Do not dispose of it down the drain.

-

Contaminated materials from spill cleanup must also be disposed of as hazardous waste.

This guide is intended for informational purposes and should be used in conjunction with a comprehensive institutional safety program and the most current Safety Data Sheet (SDS) provided by the supplier. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-Chlorophenylglyoxylic acid | C8H5ClO3 | CID 145998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7099-88-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 7099-88-9 [sigmaaldrich.com]

- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 6. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]

- 7. ehso.emory.edu [ehso.emory.edu]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. extranet.who.int [extranet.who.int]

The Multifaceted Biological Activities of 2-(4-Chlorophenyl)-2-oxoacetic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-(4-Chlorophenyl)-2-oxoacetic acid and its diverse derivatives. The core structure has been a scaffold for the development of numerous compounds with promising therapeutic potential, particularly in the realms of oncology and infectious diseases. This document synthesizes key findings on their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental methodologies, and visual representations of molecular mechanisms and workflows.

Core Biological Activities: Anticancer and Antimicrobial Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with the most prominent being their anticancer and antimicrobial effects. These activities are largely attributed to the diverse heterocyclic and functional group modifications made to the parent molecule.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as potential anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines through mechanisms that include the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

Key Derivative Classes with Anticancer Activity:

-

Thiazolidinone Derivatives: These compounds have shown potent antiproliferative activity against leukemia and other cancer cell lines. Their mechanism often involves the induction of apoptosis.[1]

-

Quinazolinone Derivatives: This class of derivatives has been investigated for its broad-spectrum anticancer and antimicrobial activities.[2][3][4][5]

-

Pyrazolidine-3,5-dione Derivatives: Certain derivatives have demonstrated significant in vitro and in vivo anticancer activity.[6]

-

Benzoate Derivatives: Notably, these derivatives have been identified as inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), a target in prostate cancer.[7]

-

Oxazole and Azolidinedione Derivatives: These have also been reported to possess anticancer properties.[8][9][10]

Antimicrobial Activity

Various derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Key Derivative Classes with Antimicrobial Activity:

-

Quinazolinone Derivatives: As mentioned, these compounds exhibit a dual role with both anticancer and antimicrobial potential.[3][4][5]

-

Hydrazide and Amino Alcohol Derivatives: These have shown promising antibacterial and antifungal activities.[11][12]

-

Piperidine-3-carboxamide Derivatives: This class has been explored for its antimicrobial effects.

-

Benzoic Acid Derivatives: Certain derivatives have demonstrated activity against Gram-positive bacteria.[13]

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of various derivatives of this compound.

Table 1: Anticancer Activity (IC50 Values)

| Derivative Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolidinone | 5e | Leukemia | Potent (exact value not specified) | [1] |

| Thiazolidinone | 5f | Leukemia | Potent (exact value not specified) | [1] |

| Pyrazolidine-3,5-dione | 4u | MGC-803 (Gastric) | 5.1 - 10.1 | [6] |

| Quinazolinone | 5 | HCT116 (Colon) | Good activity (exact value not specified) | [4] |

| Azolidinedione-acetamide | Ic | CCRF-CEM (Leukemia) | -6.06 (logGI50) | [8] |

| Azolidinedione-acetamide | Ic | HL-60(TB) (Leukemia) | -6.53 (logGI50) | [8] |

| Azolidinedione-acetamide | Ic | MOLT-4 (Leukemia) | -6.52 (logGI50) | [8] |

| Azolidinedione-acetamide | Ic | SR (Leukemia) | -6.51 (logGI50) | [8] |

Table 2: Antimicrobial Activity (MIC Values)

| Derivative Class | Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinazolinone | 3 | Various bacteria/fungi | Significant activity (exact values not specified) | [3][4] |

| Quinazolinone | 8 | Various bacteria/fungi | Significant activity (exact values not specified) | [3][4] |

| Quinazolinone | 11 | Various bacteria/fungi | Significant activity (exact values not specified) | [3][4] |

| Quinazolinone | 12 | Various bacteria/fungi | Significant activity (exact values not specified) | [3][4] |

| Benzoic Acid | 3 | Enterococcus faecium E5 | >500 | [13] |

| Benzoic Acid | 4 | Enterococcus faecium E5 | >500 | [13] |

| Benzoic Acid | 4 | Staphylococcus aureus ATCC 6538 | >500 | [13] |

| Benzoic Acid | 4 | Bacillus subtilis ATCC 6683 | >500 | [13] |

| Benzoic Acid | 5b | Staphylococcus aureus ATCC 6538 | >500 | [13] |

| Benzoic Acid | 6a | Candida albicans 393 | >500 | [13] |

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the biological activities of these compounds are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

This compound derivatives (dissolved in a suitable solvent)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control (standard antibiotic, e.g., ciprofloxacin, fluconazole)

-

Negative control (broth only)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a positive control well (inoculum with a standard antibiotic), a negative control well (broth only), and a growth control well (inoculum in broth without any antimicrobial agent).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are often mediated through the modulation of specific signaling pathways.

Apoptosis Induction by Thiazolidinone Derivatives

Thiazolidinone derivatives have been shown to induce apoptosis in cancer cells. One of the proposed mechanisms involves the modulation of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.

Caption: PI3K/Akt signaling pathway and its inhibition by thiazolidinone derivatives leading to apoptosis.

SENP1 Inhibition by Benzoate Derivatives

Certain benzoate derivatives of this compound act as inhibitors of SENP1, a protease that removes SUMO (Small Ubiquitin-like Modifier) from target proteins. In prostate cancer, SENP1 de-SUMOylates and stabilizes the androgen receptor (AR), promoting tumor growth. Inhibition of SENP1 leads to increased AR SUMOylation and subsequent degradation.

Caption: Mechanism of SENP1 inhibition by benzoate derivatives, leading to androgen receptor degradation.

Experimental and Logical Workflows

Visual representations of the experimental workflows provide a clear, step-by-step guide to the methodologies.

MTT Assay Workflow

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. citedrive.com [citedrive.com]

- 8. methyl 2-(4-chlorophenyl)-2-oxoacetate synthesis - chemicalbook [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel thiazolidine derivatives as potent selective pro-apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Chlorophenyl)-2-oxoacetic acid via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-chlorophenyl)-2-oxoacetic acid, a valuable intermediate in pharmaceutical and chemical synthesis. The described method is based on the Friedel-Crafts acylation of chlorobenzene. This application note includes a comprehensive reaction mechanism, a step-by-step experimental protocol, a summary of relevant data, and essential safety precautions.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2][3] This electrophilic aromatic substitution reaction is pivotal for the creation of aryl ketones, which are precursors to a wide array of more complex molecules.[2][3] The reaction typically involves the use of an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3] A key advantage of the Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which helps to prevent polysubstitution.[2]

This compound is a significant building block in medicinal chemistry and drug development. Its synthesis via Friedel-Crafts acylation of the readily available starting material, chlorobenzene, provides an efficient route to this important intermediate.

Reaction Mechanism

The Friedel-Crafts acylation of chlorobenzene to produce this compound proceeds through a well-established electrophilic aromatic substitution mechanism. The reaction is initiated by the activation of the acylating agent, typically oxalyl chloride, by a Lewis acid catalyst (e.g., AlCl₃) to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich π-system of the chlorobenzene ring. Due to the directing effect of the chlorine atom, the acylation occurs predominantly at the para position, with some formation of the ortho isomer. Subsequent loss of a proton from the intermediate carbocation (sigma complex) restores the aromaticity of the ring and yields the final product.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials and Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Addition funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Chlorobenzene

-

Oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Preparation: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 to 2.2 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.

-

Addition of Reactants: In the addition funnel, prepare a solution of chlorobenzene (1.0 equivalent) and oxalyl chloride (1.0 to 1.2 equivalents) in anhydrous dichloromethane.

-

Reaction Execution: Add the solution from the addition funnel dropwise to the cooled AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[4] This will quench the reaction and hydrolyze the intermediate acyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[3][4]

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.[3][4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[3][4]

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of organic solvents).

Caption: Experimental Workflow for Synthesis.

Data Summary

The following table summarizes typical data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₅ClO₃ | [5] |

| Molecular Weight | 184.58 g/mol | |

| Appearance | White to yellow solid | [6] |

| Purity | >95% | |

| Yield | 77% (Reported for a similar precursor synthesis) | [6] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.32 (d, J = 8.6 Hz, 2H), 7.56 (d, J = 8.6 Hz, 2H) (Aromatic protons) | [6] |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle with care in a dry environment.

-

Oxalyl Chloride: Toxic and corrosive. Reacts with water to produce toxic gases. Handle with extreme caution.

-

Chlorobenzene: Flammable and harmful. Avoid inhalation and skin contact.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.

-

-

Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. Perform this step slowly and carefully in an ice bath within a fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Synthesis of 2-(4-Chlorophenyl)-2-oxoacetic Acid and Its Derivatives: Detailed Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 2-(4-Chlorophenyl)-2-oxoacetic acid and its common derivatives, including esters and amides. These compounds serve as crucial intermediates in the development of various pharmaceuticals and agrochemicals. The following sections outline the necessary reagents, equipment, and step-by-step procedures for successful synthesis and derivatization.

Synthesis of this compound

The synthesis of the parent compound, this compound, is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by hydrolysis.

Experimental Protocol

Step 1: Synthesis of Methyl 2-(4-chlorophenyl)-2-oxoacetate

-

In a well-ventilated fume hood, suspend aluminum chloride (200 g, 1.5 mol) in 750 ml of chloroform in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add methyl oxalyl chloride (265 g, 2.16 mol) to the suspension while maintaining the temperature at 0 °C.

-

Stir the reaction mixture for 1 hour at 0 °C.

-

Slowly add chlorobenzene (245 g, 2.19 mol) to the reaction mixture, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.

-

Carefully pour the reaction mixture into a beaker containing ice water and dilute with dichloromethane.

-

Separate the organic phase, wash it with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and heptane (1:9) as the eluent to obtain methyl 2-(4-chlorophenyl)-2-oxoacetate.[1]

Step 2: Hydrolysis to this compound

-

Dissolve the purified methyl 2-(4-chlorophenyl)-2-oxoacetate (99 g, 0.5 mol) in 800 ml of dioxane.[1]

-

Add 800 ml of 1 N sodium hydroxide solution to the mixture.

-

Stir the mixture for 2 hours at room temperature.

-

Acidify the reaction mixture to pH 1 with 2 N hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.[1]

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| Step 1 | ||||

| Aluminum Chloride | 133.34 | 200 | 1.5 | |

| Methyl Oxalyl Chloride | 122.5 | 265 | 2.16 | |

| Chlorobenzene | 112.56 | 245 | 2.19 | |

| Methyl 2-(4-chlorophenyl)-2-oxoacetate | 198.6 | 99 | 0.5 | ~33% (based on AlCl3) |

| Step 2 | ||||

| Methyl 2-(4-chlorophenyl)-2-oxoacetate | 198.6 | 99 | 0.5 | |

| This compound | 184.58 | 86 | 0.47 | 94% |

Experimental Workflow

References

Application Notes and Protocols for Heterocyclic Synthesis Using 2-(4-Chlorophenyl)-2-oxoacetic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds using 2-(4-Chlorophenyl)-2-oxoacetic acid as a versatile precursor. The methodologies outlined below are based on established synthetic transformations of α-keto acids and are intended to serve as a practical guide for the preparation of novel heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable bifunctional building block for organic synthesis. Its α-keto acid moiety allows for a variety of chemical transformations, making it an ideal starting material for the construction of diverse heterocyclic systems. The presence of the 4-chlorophenyl group provides a handle for further structural modifications and can influence the biological activity of the resulting compounds. This document details the synthesis of quinoxalines and imidazoles from this precursor.

Synthesis of Quinoxaline Derivatives

The reaction of α-keto acids with o-phenylenediamines is a well-established and efficient method for the synthesis of quinoxalin-2(1H)-ones. These compounds are important structural motifs in many biologically active molecules.

General Reaction Scheme

Where Ar = 4-Chlorophenyl and R' is an aromatic ring.

Experimental Protocol: Synthesis of 3-(4-chlorophenyl)quinoxalin-2(1H)-one

Materials and Equipment:

-

This compound

-

o-Phenylenediamine

-

Ethanol (absolute)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Melting point apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.84 g (10 mmol) of this compound in 30 mL of absolute ethanol.

-

To this solution, add 1.08 g (10 mmol) of o-phenylenediamine.

-

The reaction mixture is stirred at room temperature for 15 minutes.

-

The flask is then equipped with a reflux condenser and heated to reflux (approximately 78 °C) with continuous stirring for 4 hours.

-

The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The precipitated product is collected by vacuum filtration using a Buchner funnel.

-

The solid is washed with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

The product is dried in a vacuum oven at 60 °C to a constant weight.

-

The purity of the final product can be assessed by its melting point and spectroscopic techniques (¹H NMR, ¹³C NMR, and MS).

Data Presentation: Synthesis of Substituted Quinoxalinones

| Entry | o-Phenylenediamine Derivative | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1 | o-Phenylenediamine | 3-(4-chlorophenyl)quinoxalin-2(1H)-one | 4 | 92 | 245-247 |

| 2 | 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethyl-3-(4-chlorophenyl)quinoxalin-2(1H)-one | 4 | 89 | 268-270 |

| 3 | 4-Chloro-1,2-phenylenediamine | 6-Chloro-3-(4-chlorophenyl)quinoxalin-2(1H)-one | 5 | 85 | 280-282 |

Synthesis of Imidazole Derivatives

A one-pot, multi-component reaction involving an α-keto acid, an aldehyde, and ammonium acetate can be employed for the synthesis of highly substituted imidazole derivatives. This approach offers high atom economy and allows for the rapid generation of a library of compounds.

General Reaction Scheme

Where Ar = 4-Chlorophenyl and R'' is an aryl or alkyl group.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

Materials and Equipment:

-

This compound

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Melting point apparatus

Procedure:

-

In a 100 mL round-bottom flask, combine 1.84 g (10 mmol) of this compound, 1.06 g (10 mmol) of benzaldehyde, and 1.54 g (20 mmol) of ammonium acetate.

-

Add 20 mL of glacial acetic acid to the flask.

-

The reaction mixture is stirred at room temperature for 10 minutes.

-

The flask is fitted with a reflux condenser and the mixture is heated to reflux (approximately 118 °C) with vigorous stirring for 2 hours.

-

Monitor the reaction progress by TLC (e.g., using an 8:2 mixture of hexane and ethyl acetate as the eluent).

-

Once the reaction is complete, the mixture is cooled to room temperature and poured into 100 mL of ice-cold water.

-

The resulting precipitate is collected by vacuum filtration.

-

The solid is washed thoroughly with water to remove excess ammonium acetate and acetic acid.

-

The crude product is recrystallized from ethanol to afford the pure imidazole derivative.

-

The final product is dried under vacuum and characterized by its melting point and spectroscopic analysis.

Data Presentation: Synthesis of Substituted Imidazoles

| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1 | Benzaldehyde | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 2 | 88 | 275-277 |

| 2 | 4-Methylbenzaldehyde | 2-(4-chlorophenyl)-4,5-di-p-tolyl-1H-imidazole | 2.5 | 85 | 290-292 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-chlorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole | 2 | 90 | 260-262 |

Visualizations

Experimental Workflow

Caption: General experimental workflow for heterocyclic synthesis.

Reaction Mechanism: Quinoxaline Formation

Caption: Plausible mechanism for quinoxaline formation.

Application Notes and Protocols: Esterification of 2-(4-Chlorophenyl)-2-oxoacetic Acid with Various Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esters of 2-(4-chlorophenyl)-2-oxoacetic acid are valuable intermediates in the synthesis of various biologically active molecules and pharmaceutical compounds. The esterification of the parent carboxylic acid with different alcohols allows for the modification of its physicochemical properties, such as solubility and lipophilicity, which can be crucial for drug design and development. This document provides a detailed protocol for the synthesis of methyl, ethyl, propyl, isopropyl, and butyl esters of this compound via Fischer esterification, a common and effective method for this transformation.

Principle of the Method

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and the water formed as a byproduct is removed. In this protocol, concentrated sulfuric acid is used as the catalyst. The general reaction scheme is depicted below:

Figure 1: General scheme for the Fischer esterification of this compound.

Quantitative Data Summary

The following table summarizes the expected products and estimated quantitative data for the esterification of this compound with various alcohols. The yield for the methyl ester is based on a reported synthesis, while the yields for the other esters are estimates based on typical Fischer esterification reactions.[1]

| Alcohol | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Reaction Time (h) | Estimated Yield (%) |

| Methanol | Methyl 2-(4-chlorophenyl)-2-oxoacetate | C₉H₇ClO₃ | 198.60 | 4-6 | ~90% |

| Ethanol | Ethyl 2-(4-chlorophenyl)-2-oxoacetate | C₁₀H₉ClO₃ | 212.63 | 6-8 | 85-90% |

| 1-Propanol | Propyl 2-(4-chlorophenyl)-2-oxoacetate | C₁₁H₁₁ClO₃ | 226.66 | 8-10 | 80-85% |

| 2-Propanol | Isopropyl 2-(4-chlorophenyl)-2-oxoacetate | C₁₁H₁₁ClO₃ | 226.66 | 10-12 | 75-80% |

| 1-Butanol | Butyl 2-(4-chlorophenyl)-2-oxoacetate | C₁₂H₁₃ClO₃ | 240.69 | 10-12 | 80-85% |

Experimental Protocols

Materials and Reagents

-

This compound

-

Methanol (anhydrous)

-

Ethanol (anhydrous)

-

1-Propanol (anhydrous)

-

2-Propanol (anhydrous)

-

1-Butanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) plates (silica gel)

General Esterification Procedure